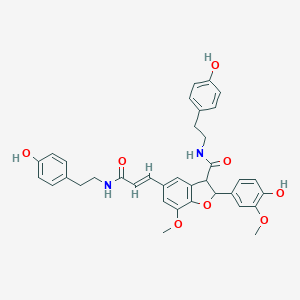

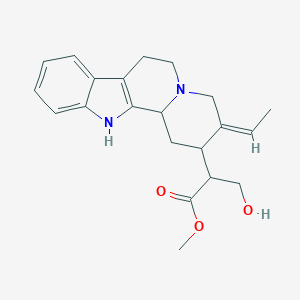

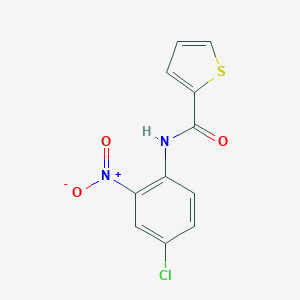

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

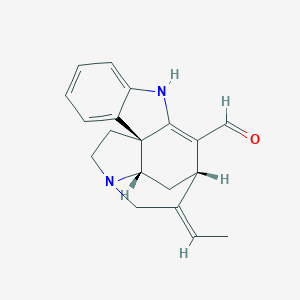

“N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” is a chemical compound . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” was analyzed using density functional theory (DFT) . The study revealed a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” include cyclization of precursor compounds .Applications De Recherche Scientifique

Anticancer Applications

Thiophene derivatives, such as N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide, have shown promise in anticancer research. They are being explored for their potential to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation . The ability to modulate kinase activity can lead to the development of new anticancer therapies, particularly for cancers that are resistant to current treatments.

Anti-Inflammatory and Analgesic Properties

Compounds with a thiophene core are known to exhibit significant anti-inflammatory and analgesic effects . This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis, without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antifungal Activities

The thiophene moiety is a key feature in the structure of various antimicrobial and antifungal agents. Research has demonstrated that thiophene derivatives can be effective against a broad spectrum of microbial and fungal pathogens, offering a potential solution to the growing problem of antibiotic resistance .

Neuroprotective Effects

Thiophene derivatives are being studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .

Material Science Applications

In the field of material science, thiophene-based compounds are utilized for their electronic properties. They are integral to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These materials are essential for advancing flexible electronics and improving the efficiency of electronic devices.

Optoelectronic Properties

Thiophene derivatives are also significant in optoelectronics, particularly in the fabrication of solar cells and electroluminescent devices . Their ability to conduct electricity while being structurally flexible makes them ideal for creating more efficient and durable solar panels and displays.

Anti-Atherosclerotic Agents

Some thiophene derivatives are being explored for their use in preventing atherosclerosis, a condition characterized by the hardening and narrowing of arteries due to plaque buildup . These compounds could lead to new treatments that prevent or reduce the progression of cardiovascular diseases.

Kinase Inhibition for Targeted Therapies

Lastly, the role of thiophene derivatives in kinase inhibition is not limited to cancer therapies alone. They are also being investigated for targeted therapies in other diseases where kinase activity is dysregulated, offering a more personalized approach to treatment .

Orientations Futures

Thiophene and its substituted derivatives, including “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUABAHPYKYPLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385758 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

CAS RN |

5356-56-9 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.